9-Oxa-1-azaspiro[5.5]undecane hydrochloride
Description
9-Oxa-1-azaspiro[5.5]undecane hydrochloride is a spirocyclic compound featuring a unique bicyclic structure where oxygen and nitrogen atoms occupy distinct positions within the spiro framework. Its molecular formula is C₉H₁₇NO·HCl (molecular weight: 191.70 g/mol), with a SMILES notation of C1CCOC2(C1)CCNCC2.Cl . The compound’s structural rigidity and dual heteroatom presence make it a versatile scaffold in medicinal chemistry, particularly for targeting ion channels and receptors.
Synthesis typically involves cyclization reactions, such as the condensation of pentaerythritol with ketones or amines, followed by HCl treatment to yield the hydrochloride salt . Key applications include its investigation as a sigma-1 receptor antagonist and a modulator of influenza M2 proton channels .
Properties
IUPAC Name |
9-oxa-1-azaspiro[5.5]undecane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-2-6-10-9(3-1)4-7-11-8-5-9;/h10H,1-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFOXRMCAVGLIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC2(C1)CCOCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1896454-21-9 | |
| Record name | 9-oxa-1-azaspiro[5.5]undecane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Formation of 1,5-Dicyano-2,4-dioxo-3-azaspiro[5.5]undecane
A chilled ethanol solution (-5°C to 5°C) containing cyclohexanone (1 mol) and ethyl cyanoacetate (2.2 mol) reacts with gaseous ammonia (3-5 mol) over 36 hours. Post-reaction maturation at 25°C for 24 hours enables complete imine formation, followed by acidification to pH 2-3 using concentrated HCl. This precipitates the dicyano intermediate with 85% yield and melting point 202-210°C. Critical parameters include:
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Ammonia Stoichiometry | 3.5-4.0 mol | ±12% |
| Acidification Rate | 0.5 pH units/min | ±8% |
| Crystallization Temp | ≤5°C | ±15% |
Hydrolysis to 1,5-Diaminoformyl Intermediate
The dicyano compound undergoes controlled hydrolysis in 88% sulfuric acid at 78-82°C, maintaining a 1:3.2 substrate-to-acid mass ratio. Gradual addition over 3 hours prevents exothermic decomposition, with reaction completion signaled by solution clarification. Quenching into ice water precipitates the diaminoformyl derivative (95% yield, mp >300°C), whose thermal stability facilitates handling.
Robinson Annelation for Oxa-Ring Construction
Spirooxazolidine formation via Robinson annelation, adapted from ACS Journal of Medicinal Chemistry protocols, employs heterocyclic aldehydes and methyl vinyl ketone.
Aldol Condensation Optimization
Reaction of 1-methyl-4-piperidinecarboxaldehyde with methyl vinyl ketone in DMSO at 50°C generates the α,β-unsaturated ketone precursor. Key selectivity challenges arise from competing enolate formations, mitigated by:
- Strict temperature control (48-52°C)
- Anhydrous DMSO as polar aprotic solvent
- 1.2:1 aldehyde:ketone molar ratio
The resulting enone intermediate exhibits 77% isolated yield after ethyl acetate extraction and MgSO₄ drying.
Michael Addition-Cyclization Sequence
Subsequent treatment with potassium tert-butoxide in THF at -30°C induces conjugate addition-cyclization, forming the spirooxazolidine core. Cryogenic conditions (-78°C initial cooling) suppress epimerization, while 10% MeOH in DCM chromatography achieves 84% recovery of the 9-oxa-1-aza product.
Acid-Catalyzed Ring-Closing of Amino Alcohol Precursors
Concentrated hydrochloric acid (32% w/w) mediates cyclodehydration of N-(5-hydroxypentyl)piperidin-4-amine derivatives. The exothermic reaction requires:
- Dropwise HCl addition at ≤10°C
- 48-hour reflux in sec-butanol
- Progressive vacuum distillation removing H₂O
This method produces 9-Oxa-1-azaspiro[5.5]undecane hydrochloride directly, with final recrystallization from acetone/ether (1:3) yielding 89% purity.
Hydrogenation of Unsaturated Spiro Intermediates
Pd/C-catalyzed hydrogenation (5 bar H₂, 50°C) saturates Robinson annelation-derived enones. As reported in Arkivoc, this step exhibits notable solvent dependence:
| Solvent | Conversion (%) | cis:trans Ratio |
|---|---|---|
| Ethyl Acetate | 98 | 92:8 |
| Methanol | 87 | 85:15 |
| THF | 93 | 88:12 |
Post-hydrogenation, hydrochloride salt formation via gaseous HCl bubbling in diethyl ether provides the target compound in 76% overall yield from unsaturated precursor.
Comparative Analysis of Synthetic Routes
Evaluating four key methodologies reveals distinct advantages:
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Cyclocondensation | 85 | 98 | Pilot-plant |
| Robinson Annelation | 77 | 95 | Lab-scale |
| Acid Cyclodehydration | 89 | 97 | Multi-kg |
| Hydrogenation | 76 | 99 | Bench-top |
The cyclocondensation route offers superior atom economy (82%) but requires rigorous temperature control. Acid-mediated cyclizations enable direct hydrochloride formation yet generate acidic waste streams requiring neutralization.
Chemical Reactions Analysis
Types of Reactions: 9-Oxa-1-azaspiro[5.5]undecane hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines and alcohols .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield ketones or aldehydes, while reduction reactions typically produce alcohols . Substitution reactions result in the formation of various substituted spirocyclic compounds .
Scientific Research Applications
Medicinal Chemistry
The primary research focus on 9-Oxa-1-azaspiro[5.5]undecane hydrochloride has been its potential as an antituberculosis agent . Studies indicate that it inhibits the MmpL3 protein, which is crucial for the survival of Mycobacterium tuberculosis. This inhibition disrupts lipid transport and cell wall synthesis, leading to bacterial death .
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity against various strains of bacteria, including multidrug-resistant strains of Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for these derivatives are often lower than those of traditional antibiotics, indicating enhanced efficacy .
Optimization Studies
Recent research has focused on optimizing the structure of this compound to improve its potency and selectivity against Mycobacterium tuberculosis. Structural modifications have led to derivatives with even lower MIC values and enhanced antibacterial activity .
In Vivo Efficacy
Animal model studies have shown that treatment with this compound significantly reduces bacterial loads in infected subjects, demonstrating its potential for clinical application in treating tuberculosis .
Additional Biological Activities
Beyond its antimicrobial properties, there is ongoing research exploring the potential of this compound as an agonist for free fatty acid receptor 1 (FFA1), which is implicated in metabolic regulation. This dual role could open avenues for treating metabolic disorders alongside infectious diseases .
Mechanism of Action
The mechanism of action of 9-Oxa-1-azaspiro[5.5]undecane hydrochloride involves its interaction with specific molecular targets and pathways. For instance, as an antituberculosis agent, it inhibits the MmpL3 protein, a member of the MmpL family of transporters required for the survival of Mycobacterium tuberculosis . This inhibition disrupts the transport of essential molecules, leading to the bacterium’s death . The compound’s activity as an inhibitor of soluble epoxide hydrolase and an agonist of the free fatty acid receptor FFA1 involves similar interactions with these molecular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The activity of spirocyclic compounds is highly dependent on substituents and heteroatom positioning. Below is a comparative analysis of key analogs:
Key Observations :
- Heteroatom Position : Replacing oxygen with nitrogen at position 3 (as in 3-azaspiro derivatives) alters binding to viral ion channels, mimicking amantadine’s mechanism .
- Substituent Effects : The unsubstituted 9-oxa-1-azaspiro core is pharmacologically inert , but adding polar groups (e.g., benzamide, azido) enhances target engagement .
Yield and Purity :
- Compound 2d () achieved a melting point of 140–142°C with >95% purity via column chromatography .
- In contrast, 3-azaspiro derivatives () often require harsher conditions (e.g., reflux in toluene) with moderate yields (~60–70%) .
Antiviral Activity:
- 3-Azaspiro[5.5]undecane hydrochloride disrupts influenza M2 channel dynamics, similar to amantadine but with reduced CNS side effects .
- 9-Oxa-1-azaspiro Derivatives : Lacking direct antiviral activity but serve as precursors for active analogs .
Antibacterial Activity:
- N-Cyclopropyl-N-1-oxa-9-azaspiro[5.5]undec-4-ylbenzamide (2af) : Exhibits MIC values of 0.5–2 µg/mL against Staphylococcus aureus, comparable to ciprofloxacin .
Central Nervous System Targets:
Physicochemical Properties
Biological Activity
9-Oxa-1-azaspiro[5.5]undecane hydrochloride is a spirocyclic compound that has garnered attention in medicinal chemistry, particularly for its potential as an antituberculosis agent. This article delves into its biological activity, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a unique spirocyclic structure characterized by the presence of both nitrogen and oxygen atoms within its framework. The molecular formula is , with a molecular weight of approximately 191.7 g/mol. The spirocyclic nature contributes to its distinctive biological activities.
This compound primarily acts by inhibiting the MmpL3 protein, which is crucial for the survival of Mycobacterium tuberculosis. This inhibition disrupts the bacterial cell wall synthesis, leading to the death of the bacteria. The compound has shown efficacy against both antibiotic-sensitive and multi-drug resistant strains of M. tuberculosis .
Biological Activity
The compound has been evaluated for its anti-mycobacterial properties through various in vitro studies. Key findings include:
- Minimum Inhibitory Concentrations (MIC) : Studies have reported MIC values as low as 2 μM against M. tuberculosis strains .
- Selectivity : In tests on mammalian cells, the compound exhibited selectivity with minimal cytotoxic effects, which is crucial for therapeutic applications .
Comparative Analysis
A comparison with other similar compounds reveals that this compound possesses unique properties that enhance its biological activity:
| Compound Name | MIC (μM) | Selectivity Index | Unique Features |
|---|---|---|---|
| This compound | 2 | High | Inhibits MmpL3 protein |
| 1-Oxa-4,9-diazaspiro[5.5]undecane | 0.3 - 0.7 | Moderate | sEH inhibitor |
| 5,5-Difluoro-9-oxa-1-azaspiro[5.5]undecane | >10 | Low | Fluorinated analog |
Case Studies
Recent research has focused on optimizing the structure of this compound to enhance its potency and selectivity:
- Optimization Studies : Structural modifications have been explored to improve the interaction with MmpL3, resulting in derivatives that exhibit even lower MIC values .
- In Vivo Efficacy : Animal models have demonstrated significant reductions in bacterial load when treated with this compound, indicating its potential for clinical application .
Q & A
Q. What are the most efficient synthetic routes for 9-Oxa-1-azaspiro[5.5]undecane hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Prins cyclization (high-yield, scalable) or olefin metathesis (lower scalability but precise stereocontrol). For example, the Prins route involves reacting a diol with a carbonyl derivative under acidic conditions (e.g., BF₃·OEt₂) to form the spirocyclic core . Optimize temperature (60–80°C) and solvent (dichloromethane) to achieve yields >75%. Post-synthetic quaternization with HCl generates the hydrochloride salt. Key Variables : Acid catalyst strength, solvent polarity, and reaction time.
Q. How does the spirocyclic structure of this compound influence its physicochemical properties?
- Methodological Answer : The 1-oxa-9-aza configuration creates a rigid scaffold with limited conformational flexibility, enhancing binding to hydrophobic enzyme pockets. Computational studies (e.g., DFT calculations) show a dipole moment of ~3.2 D, favoring solubility in polar aprotic solvents. Compare with analogs (e.g., 3-Oxa-9-azaspiro[5.5]undecane) to assess oxygen positioning effects on logP and bioavailability .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Use ¹H/¹³C NMR to confirm spirocyclic connectivity:
- ¹H NMR : Look for distinct splitting patterns from the azaspiro protons (δ 3.1–3.5 ppm for N-CH₂ groups).
- ¹³C NMR : Identify quaternary carbons at the spiro junction (δ 70–75 ppm).
Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ = 192.12 for C₉H₁₈ClNO) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of 9-Oxa-1-azaspiro[5.5]undecane derivatives for bacterial MmpL3 inhibition?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) reveals that N-substitution (e.g., benzyl groups) enhances hydrophobic interactions with MmpL3’s substrate-binding pocket. Compare IC₅₀ values of derivatives:
| Derivative | Substituent | IC₅₀ (µM) |
|---|---|---|
| Parent | None | 12.3 |
| 9-Benzyl | Benzyl | 2.1 |
| Rationalize via free-energy perturbation (FEP) simulations to predict binding affinities . |
Q. What experimental strategies resolve contradictions in reported biological activities of spirocyclic compounds?
- Methodological Answer : Discrepancies (e.g., anti-inflammatory vs. antimicrobial activity) arise from assay conditions. Standardize protocols:
- Use isogenic bacterial strains (e.g., M. tuberculosis H37Rv) for reproducibility.
- Control for solvent effects (DMSO ≤0.1% v/v).
Cross-validate with crystallography (e.g., X-ray structures of ligand-enzyme complexes) to confirm binding modes .
Q. How can in vivo pharmacokinetic studies be designed to evaluate this compound’s therapeutic potential?
- Methodological Answer : Administer via intraperitoneal injection (5 mg/kg in PBS) to murine models. Collect plasma samples at 0, 1, 3, 6, and 24 h. Analyze using LC-MS/MS with a LOQ of 0.1 ng/mL. Key parameters:
- t₁/₂ : >4 h (suggests sustained action).
- AUC₀–24 : ≥500 ng·h/mL.
Adjust formulations (e.g., PEGylation) to improve bioavailability .
Q. What analytical methods detect degradation products under stressed conditions?
- Methodological Answer : Subject the compound to forced degradation (40°C/75% RH for 4 weeks). Use HPLC-DAD-ELSD with a C18 column (gradient: 0.1% TFA in H₂O/ACN). Major degradants include:
- Hydrolysis product : 9-Oxa-1-azaspiro[5.5]undecan-3-ol (retention time = 8.2 min).
- Oxidation product : N-oxide derivative (retention time = 10.5 min).
Quantify using QbD principles to ensure method robustness .
Data-Driven Insights
Q. Table 1: Comparative Physicochemical Properties of Spirocyclic Analogs
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
